

5,8-Dihydroxy-6,7-dimethoxyflavone CAS number and chemical properties

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Compound of Interest

Compound Name: 5,8-Dihydroxy-6,7-dimethoxyflavone

Cat. No.: B3339143

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An In-depth Technical Guide to 5,8-Dihydroxy-7,4'-dimethoxyflavone

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound **5,8-Dihydroxy-6,7-dimethoxyflavone** as specified in the query is not readily found in scientific literature. This guide will focus on the structurally similar and well-researched isomer, 5,8-Dihydroxy-7,4'-dimethoxyflavone (CAS Number: 89456-41-7). This substitution is made to provide a comprehensive and data-rich resource.

Introduction

5,8-Dihydroxy-7,4'-dimethoxyflavone is a naturally occurring flavonoid that has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a detailed overview of its chemical properties, synthesis, and key biological functions, with a focus on its role in cardioprotective and antifungal applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties and Data

5,8-Dihydroxy-7,4'-dimethoxyflavone possesses a core flavone structure with hydroxyl groups at positions 5 and 8 of the A-ring, a methoxy group at position 7 of the A-ring, and a methoxy

group at the 4' position of the B-ring.

Property	Value	Reference
CAS Number	89456-41-7	[1]
Molecular Formula	C ₁₇ H ₁₄ O ₆	[1]
Molecular Weight	314.29 g/mol	[1]
IUPAC Name	5,8-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one	[1]
Synonyms	5,8-dihydroxy-7,4'-dimethoxyflavone, DDF	[1]
Appearance	Yellow needles	[2]
Melting Point	256°C (for the related isomer 5,4'-dihydroxy-6,7-dimethoxyflavone)	[2]
Solubility	Soluble in DMSO and Methanol	[3]

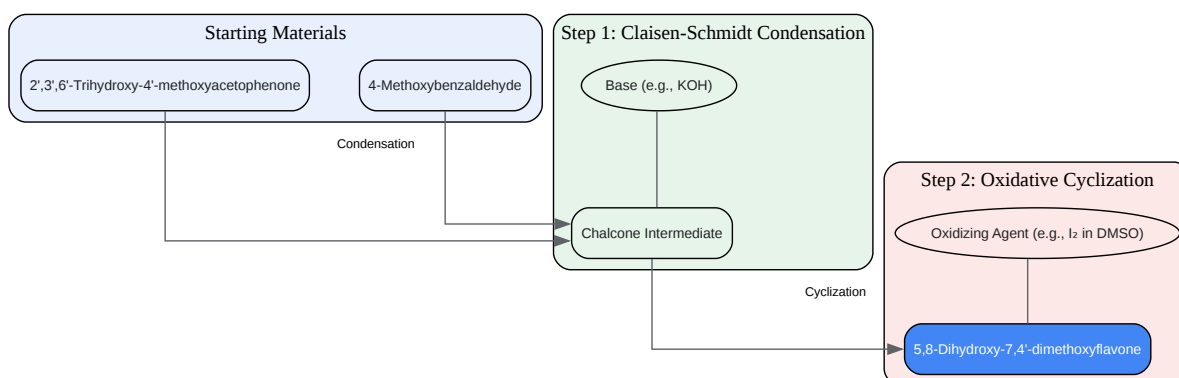
Spectral Data:

While specific spectra for 5,8-dihydroxy-7,4'-dimethoxyflavone are not readily available in the searched literature, typical spectral characteristics for related flavonoids are provided for reference.

Data Type	Expected Characteristics
¹ H-NMR	Signals corresponding to aromatic protons on the A and B rings, methoxy group protons (typically around δ 3.8-4.0 ppm), and hydroxyl group protons.
¹³ C-NMR	Resonances for the carbonyl carbon (C-4) typically downfield, along with signals for the other carbons of the flavone skeleton and the methoxy groups.
Mass Spectrometry	A molecular ion peak corresponding to the compound's molecular weight.
UV-Vis (λ_{max})	Typically shows two major absorption bands in the UV-Vis region, characteristic of the flavonoid structure. For a related compound, 5,7-dimethoxyflavone, λ_{max} values are 212, 264, and 306 nm. [3]

Synthesis Workflow

The synthesis of flavones like 5,8-dihydroxy-7,4'-dimethoxyflavone generally proceeds via a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization.



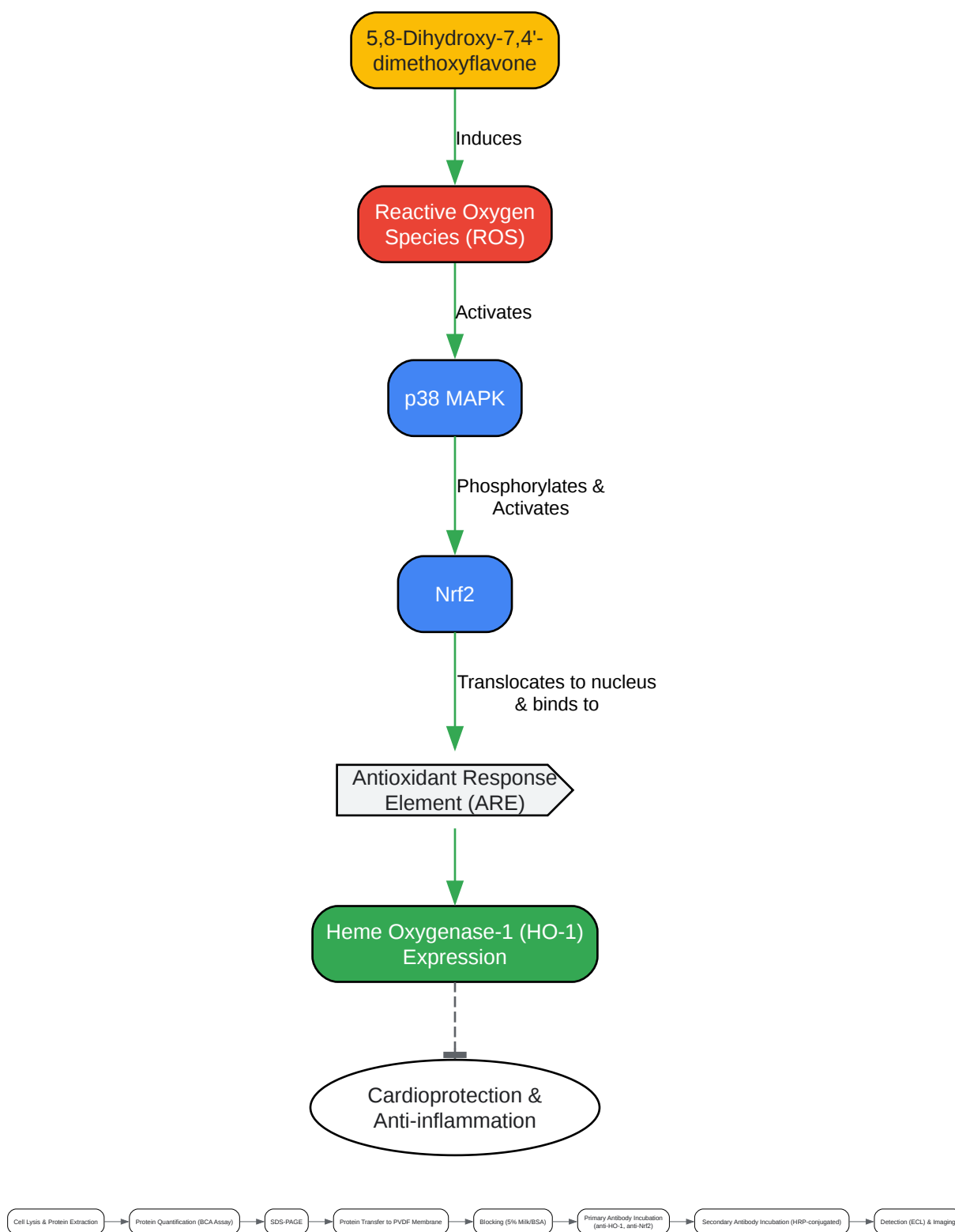
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A generalized synthetic workflow for 5,8-dihydroxy-7,4'-dimethoxyflavone.

Biological Activities and Signaling Pathways

Cardioprotective Effects via Heme Oxygenase-1 (HO-1) Induction

5,8-Dihydroxy-7,4'-dimethoxyflavone has been shown to induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. This induction is mediated through the activation of the ROS/p38 MAPK/Nrf2 signaling pathway.



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References

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